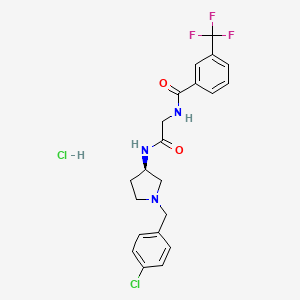

Teijin compound 1 hydrochloride

Description

Properties

IUPAC Name |

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUQBBISBKGQDC-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Investigating the Binding Sites of Teijin Compound 1 on CCR2: An In-depth Technical Guide

Foreword: The Rationale for Targeting CCR2 and the Promise of Teijin Compound 1

The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, and cancer.[1] Its primary ligand, CCL2 (monocyte chemoattractant protein-1), plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation.[2] The intricate signaling cascade initiated by the CCL2-CCR2 axis promotes cellular processes such as migration, proliferation, and survival, which, when dysregulated, contribute to the pathogenesis of numerous diseases.[3] Consequently, the development of potent and specific CCR2 antagonists has been a significant focus of pharmaceutical research.[4]

Teijin compound 1, also known as CCR2 antagonist 4, has demonstrated notable potency and specificity for CCR2, with an IC50 of 180 nM for CCR2b and 24 nM for inhibiting MCP-1-induced chemotaxis.[5] Understanding the precise molecular interactions between this compound and its receptor is paramount for optimizing its therapeutic efficacy and for the rational design of next-generation CCR2 inhibitors. This technical guide provides a comprehensive overview of the methodologies employed to elucidate the binding sites of Teijin compound 1 on CCR2, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural Landscape of CCR2: A Foundation for Investigation

CCR2 is a class A G-protein coupled receptor (GPCR) characterized by seven transmembrane (TM) helices connected by three intracellular and three extracellular loops.[1][2] The extracellular domain, particularly the N-terminus and extracellular loops, is crucial for ligand binding and specificity, while the intracellular loops and C-terminus are responsible for G-protein coupling and subsequent signal transduction.[2] The orthosteric binding pocket, where the endogenous ligand CCL2 binds, is a large, open, and highly polar region formed by the extracellular portions of the TM helices.[1]

Deciphering the Binding Pocket: A Multi-pronged Approach

The identification of the binding site of a small molecule antagonist like Teijin compound 1 on a GPCR is a complex undertaking that necessitates a combination of computational and experimental techniques. This guide will focus on three core methodologies: computational modeling and docking, radioligand binding assays, and site-directed mutagenesis.

In Silico Prediction: Computational Modeling and Docking

Computational modeling serves as the initial exploratory phase, providing a theoretical framework for the interaction between Teijin compound 1 and CCR2. Given the absence of a crystal structure for every GPCR-ligand complex, homology modeling is a widely adopted technique.[4]

-

Template Selection: A high-resolution crystal structure of a closely related GPCR, such as CXCR4, is selected as a template for building the CCR2 homology model. The sequence alignment between the target (CCR2) and the template is a critical step to ensure accuracy.

-

Model Building: Using software like MODELLER or SWISS-MODEL, a three-dimensional model of CCR2 is generated based on the template structure and the sequence alignment.

-

Model Refinement and Validation: The initial model is subjected to energy minimization and molecular dynamics simulations to relax the structure and resolve any steric clashes. The quality of the final model is assessed using tools like PROCHECK and Ramachandran plots.

-

Ligand Preparation: The 3D structure of Teijin compound 1 is generated and optimized for charge and geometry using software such as ChemDraw or Avogadro.

-

Molecular Docking: A docking program like AutoDock Vina or GOLD is used to predict the binding pose of Teijin compound 1 within the predicted binding pocket of the CCR2 model.[6] The docking algorithm explores various conformations of the ligand and scores them based on their predicted binding affinity.

-

Pose Analysis and Selection: The resulting docking poses are analyzed to identify the most energetically favorable and biologically plausible binding mode. This involves examining the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts. A consensus scoring approach, which combines the results from multiple scoring functions, can enhance the reliability of the prediction.[4]

Experimental Validation: Radioligand Binding Assays

Radioligand binding assays are a cornerstone for experimentally validating the predictions from computational models and for quantifying the binding affinity of a ligand to its receptor.[7] These assays utilize a radiolabeled ligand to measure its binding to the receptor in the presence and absence of a competing unlabeled ligand, in this case, Teijin compound 1.

-

Membrane Preparation: Membranes expressing CCR2 are prepared from a suitable cell line (e.g., CHO or HEK293 cells transiently or stably expressing human CCR2).[1] The cells are harvested and homogenized, and the membrane fraction is isolated by centrifugation.[7]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed concentration of the radiolabeled CCR2 ligand (e.g., [³H]-INCB3344, an orthosteric antagonist) and varying concentrations of the unlabeled competitor, Teijin compound 1.[1]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.[1]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.[7] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

Pinpointing Key Interactions: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues that are critical for ligand binding.[8][9] By systematically mutating individual residues within the predicted binding pocket and then assessing the impact on the binding affinity of Teijin compound 1, researchers can pinpoint the key interaction points.

-

Primer Design: Primers containing the desired mutation (e.g., changing a specific amino acid to alanine) are designed. These primers will be used to amplify the plasmid DNA encoding CCR2.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the wild-type CCR2 plasmid as a template. This reaction generates copies of the plasmid containing the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.

-

Sequence Verification: The sequence of the mutated CCR2 gene is verified by DNA sequencing to confirm the presence of the intended mutation and the absence of any unintended mutations.

-

Functional Assays: The mutated CCR2 receptor is then expressed in a suitable cell line, and its ability to bind Teijin compound 1 is assessed using the radioligand binding assay described above. A significant change in the Ki value for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for binding.

Key Findings: Mapping the Binding Site of Teijin Compound 1

Through the concerted application of these methodologies, several key amino acid residues within the transmembrane helices of CCR2 have been identified as crucial for the binding of Teijin compound 1.[5][10]

| Residue | Location | Role in Binding |

| His121 | TM3 | Strong interaction with Teijin compound 1.[5] |

| Ile263 | TM6 | Significant contribution to the binding of Teijin compound 1.[5] |

| Trp98 | TM2 | Contributes significantly to the efficacy of Teijin compound 1.[10] |

| Thr292 | TM7 | Contributes significantly to the efficacy of Teijin compound 1.[5][10] |

| Glu291 | TM7 | A highly conserved residue that substantially contributes to the binding of the protonated form of Teijin compound 1.[5] |

These findings suggest that Teijin compound 1 binds within the orthosteric pocket of CCR2, in a region defined by transmembrane helices 2, 3, 6, and 7. The interactions are likely a combination of hydrophobic interactions and hydrogen bonding.

Signaling Pathways and the Impact of Antagonism

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through the activation of G-proteins. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3] These pathways are integral to the cellular responses mediated by CCR2, such as chemotaxis, proliferation, and survival.

Teijin compound 1, by acting as an antagonist, blocks the binding of CCL2 to CCR2, thereby inhibiting the activation of these downstream signaling pathways. This disruption of the CCR2 signaling cascade is the molecular basis for its therapeutic potential in inflammatory diseases.

Orthosteric vs. Allosteric Modulation: A Note on Binding Mechanisms

It is important to distinguish between orthosteric and allosteric binding. Orthosteric ligands bind to the same site as the endogenous ligand, directly competing for binding.[11][12] Allosteric modulators, on the other hand, bind to a topographically distinct site on the receptor, inducing a conformational change that alters the affinity of the orthosteric ligand.[11][12] The current evidence strongly suggests that Teijin compound 1 is an orthosteric antagonist of CCR2, as it directly competes with CCL2 for binding and interacts with residues within the known orthosteric pocket.[5][10] However, the existence of allosteric binding sites on CCR2 has been identified, opening up new avenues for the development of novel classes of CCR2 inhibitors.[1][13]

Conclusion and Future Directions

The elucidation of the binding sites of Teijin compound 1 on CCR2 represents a significant advancement in our understanding of CCR2 pharmacology. The integrated approach of computational modeling, radioligand binding assays, and site-directed mutagenesis has provided a detailed molecular map of the drug-receptor interaction. This knowledge is invaluable for the structure-based design of more potent and selective CCR2 antagonists with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on obtaining a high-resolution crystal structure of the CCR2-Teijin compound 1 complex to definitively confirm the binding mode and to further refine our understanding of the molecular determinants of antagonism.

References

-

Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. (2016). Nature. [Link]

-

Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. National Institutes of Health. [Link]

-

Elucidation of Binding Sites of Dual Antagonists in the Human Chemokine Receptors CCR2 and CCR5. ResearchGate. [Link]

-

CCR2 (chemokine (C-C motif) receptor 2). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

-

The use of site-directed mutagenesis to study GPCRs. PubMed. [Link]

-

The Use of Site-Directed Mutagenesis to Study GPCRs. Springer Nature Experiments. [Link]

-

Role of CCR2-CCL2 axis in cancer immunity. Mabnus. [Link]

-

Ligand supported homology modeling and docking evaluation of CCR2: docked pose selection by consensus scoring. PubMed. [Link]

-

3D structures of CCL2 and CCR2. ResearchGate. [Link]

-

A unique ligand-steered strategy for CC chemokine receptor 2 homology modeling to facilitate structure-based virtual screening. National Institutes of Health. [Link]

-

The Use of Site-Directed Mutagenesis to Study GPCRs. ResearchGate. [Link]

-

Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. National Institutes of Health. [Link]

-

Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. ACS Publications. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Molecular Modeling Study of Human Chemokine CCR2 Receptor. CHOSUN University. [Link]

-

Teijin compound 1. Amgicam. [Link]

-

Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. National Institutes of Health. [Link]

-

The homology model structure of CCR2 with Teijin-lead binding site. ResearchGate. [Link]

-

dockECR: open consensus docking and ranking protocol for virtual screening of small molecules. GitHub. [Link]

-

Structure-based design of orthosteric and allosteric CCR2 inhibitors for potential IPF therapy. Royal Society of Chemistry. [Link]

-

Site Directed Mutagenesis Protocol. Assay Genie. [Link]

-

CCR2 antagonist 4 (Teijin compound 1). MCE. [Link]

-

Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists. PubMed. [Link]

-

Allosteric and Orthosteric Sites in CC Chemokine Receptor (CCR5), a Chimeric Receptor Approach. PubMed Central. [Link]

-

Orthosteric vs. Allosteric Interactions: The Silent Decider of Safety and Success. GPCRs. [Link]

Sources

- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ligand supported homology modeling and docking evaluation of CCR2: docked pose selection by consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A unique ligand‐steered strategy for CC chemokine receptor 2 homology modeling to facilitate structure‐based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Use of Site-Directed Mutagenesis to Study GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Allosteric and Orthosteric Sites in CC Chemokine Receptor (CCR5), a Chimeric Receptor Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 13. Structure-based design of orthosteric and allosteric CCR2 inhibitors for potential IPF therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to TC-1 Hydrochloride: A Novel NLRP3 Inflammasome Inhibitor for Inflammation Research

Abstract

Chronic inflammation is a significant contributing factor to a wide array of human diseases. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a critical multiprotein complex in the innate immune system that governs the inflammatory response.[1] Its dysregulation is implicated in conditions ranging from autoimmune disorders to metabolic and neurodegenerative diseases.[2][3] This guide introduces TC-1 Hydrochloride (TC-1), a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. We will delve into the mechanistic underpinnings of NLRP3 activation, detail the specific action of TC-1, and provide robust, field-proven protocols for its application in both in vitro and in vivo models of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a next-generation tool for investigating and targeting NLRP3-driven pathologies.

The Central Role of the NLRP3 Inflammasome in Inflammation

The NLRP3 inflammasome is a cytosolic sensor that responds to a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Its activation is a two-step process:

-

Signal 1 (Priming): The first signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the activation of the transcription factor NF-κB.[5] This leads to the upregulation of key inflammasome components, including NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β).[6]

-

Signal 2 (Activation): A secondary stimulus, such as extracellular ATP, crystalline substances, or mitochondrial dysfunction, induces the oligomerization of the NLRP3 protein.[7] This activated NLRP3 protein recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[8]

This assembly forms the active inflammasome complex, which cleaves pro-caspase-1 into its active form, caspase-1.[9] Active caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted from the cell.[10] This process can also lead to a form of inflammatory cell death known as pyroptosis.[8]

Mechanism of Action: TC-1 Hydrochloride

TC-1 is a next-generation diarylsulfonylurea-containing compound, analogous in class to the well-characterized inhibitor MCC950.[11] It exhibits high potency and selectivity for the NLRP3 inflammasome.[12] TC-1 exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[9] This interaction is thought to lock the NLRP3 protein in an inactive conformation, preventing the ATP hydrolysis required for its oligomerization and the subsequent recruitment of ASC.[9][13] Consequently, TC-1 effectively blocks the activation of caspase-1 and the downstream maturation and release of IL-1β and IL-18.[13]

The causal logic is clear: by preventing the assembly of the inflammasome complex, TC-1 cuts off the inflammatory cascade at its source, rather than targeting the downstream cytokines themselves. This upstream intervention offers a more focused therapeutic strategy with potentially fewer off-target effects.

Detailed Protocol: IL-1β Quantification in BMDMs

This protocol provides a self-validating system by including appropriate controls.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete DMEM media

-

LPS (Lipopolysaccharide)

-

ATP (Adenosine 5'-triphosphate disodium salt hydrate)

-

TC-1 Hydrochloride (stock solution in DMSO)

-

MCC950 (positive control inhibitor) [14]* Vehicle control (DMSO)

Procedure:

-

Cell Culture: Differentiate murine bone marrow cells into macrophages (BMDMs) over 7 days using M-CSF. Seed BMDMs at a density of 0.5 x 10^6 cells/mL in a 96-well plate and allow them to adhere overnight. [17]2. Inhibitor Pre-treatment: Prepare serial dilutions of TC-1 (e.g., 1 nM to 10 µM). Pre-treat the cells with the compound, MCC950, or vehicle for 1 hour.

-

Causality Check: Pre-treatment ensures the inhibitor is present before inflammasome assembly is triggered.

-

-

Priming (Signal 1): Add LPS to a final concentration of 500 ng/mL to all wells (except the unstimulated control) and incubate for 4 hours at 37°C. [18] * Validation Step: This step ensures the upregulation of pro-IL-1β, making it available for cleavage upon activation.

-

Activation (Signal 2): Add ATP to a final concentration of 5 mM and incubate for 45 minutes at 37°C. [19] * Control Group: Include wells with LPS only (no ATP) to confirm that priming alone does not cause significant IL-1β release.

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.

-

Quantification:

-

Measure the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. [20][21][22] * Measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of cytotoxicity. This is crucial to ensure that the reduction in IL-1β is due to specific inhibition and not cell death.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the IL-1β concentration against the log concentration of TC-1.

Representative Data & Interpretation

The following table summarizes hypothetical data from an in vitro inhibition assay, comparing TC-1 to the known inhibitor MCC950.

| Compound | Target | Cell Type | IC50 (IL-1β Release) | Cytotoxicity (LDH) at 10µM |

| TC-1 HCl | NLRP3 | Murine BMDM | 6.8 nM | < 5% |

| MCC950 | NLRP3 | Murine BMDM | 7.5 nM [23] | < 5% |

| Vehicle | N/A | Murine BMDM | N/A | < 2% |

Interpretation: The data demonstrates that TC-1 is a highly potent inhibitor of NLRP3-dependent IL-1β secretion, with a potency comparable to the established benchmark compound MCC950. [23]The lack of significant cytotoxicity confirms that the observed effect is specific to the inhibition of the inflammasome pathway.

In Vivo Efficacy Assessment of TC-1

To translate in vitro findings into a physiological context, in vivo models are essential. An acute, LPS-induced peritonitis model is a well-characterized and robust system for evaluating the efficacy of NLRP3 inhibitors. [24]

Detailed Protocol: LPS/ATP-Induced Peritonitis in Mice

Animal Model:

-

C57BL/6 mice (8-10 weeks old). Humanized mouse models expressing the human NLRP3 gene can also be used for more direct translational relevance. [25] Procedure:

-

Compound Administration: Administer TC-1 (e.g., 10 mg/kg), vehicle, or a positive control inhibitor intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to the inflammatory challenge.

-

Experimental Design Rationale: The route of administration should be chosen based on the compound's pharmacokinetic properties. The pre-treatment timing ensures the compound has reached effective concentrations at the target site.

-

-

Priming (Signal 1): Inject mice i.p. with a sub-lethal dose of LPS (e.g., 25 mg/kg). [24]3. Activation (Signal 2): After 4 hours, inject the mice i.p. with ATP (e.g., 30 mg/mouse). [24]4. Endpoint Analysis (1 hour post-ATP):

-

Euthanize mice and perform a peritoneal lavage with 5 mL of cold PBS.

-

Collect blood via cardiac puncture for serum analysis.

-

Self-Validation: The short timeframe between challenge and analysis is critical for capturing the peak of the acute inflammatory response.

-

-

Quantification:

-

Centrifuge the peritoneal lavage fluid to pellet the cells. Measure IL-1β levels in the cell-free supernatant and serum via ELISA.

-

Count the number of infiltrated neutrophils in the lavage fluid using flow cytometry or hematology analysis.

-

Expected Outcomes

In this model, the vehicle-treated group is expected to show a significant increase in peritoneal and serum IL-1β levels, along with a robust influx of neutrophils into the peritoneal cavity. [24]Treatment with an effective dose of TC-1 is expected to significantly reduce these inflammatory markers, demonstrating its ability to suppress NLRP3-driven inflammation in vivo. [26][27]

Conclusion and Future Directions

TC-1 Hydrochloride represents a powerful and specific tool for the investigation of NLRP3-mediated inflammatory diseases. The protocols outlined in this guide provide a robust framework for researchers to validate its efficacy and explore its therapeutic potential. The high potency and specificity of TC-1, as demonstrated through rigorous in vitro and in vivo testing, make it an ideal candidate for studying the role of the NLRP3 inflammasome in a wide range of pathologies, from autoimmune diseases to neurodegenerative conditions. [28][29]Future research should focus on evaluating TC-1 in chronic disease models and further characterizing its pharmacokinetic and safety profiles to pave the way for potential clinical development.

References

-

Mangan, M. F., et al. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. PubMed Central. [Link]

-

He, Y., et al. (2016). The Signaling Pathways Regulating NLRP3 Inflammasome Activation. PubMed. [Link]

-

InvivoGen. (2024). What are NLRP3 inhibitors and how do they work? InvivoGen. [Link]

-

Gómez-Hernández, A., et al. (2022). Activation of the NLRP3 inflammasome signaling pathway requires two signals. ResearchGate. [Link]

-

GlpBio. (2023). MCC950: A Potent NLRP3 Inflammasome Inhibitor with Therapeutic Potential. GlpBio. [Link]

-

SciSpace. (n.d.). Mechanism of NLRP3 inflammasome activation. SciSpace. [Link]

-

Charles River Laboratories. (n.d.). NLRP3 Inflammasome Activation Model. Charles River Laboratories. [Link]

-

Robertson, A. A. B., et al. (2019). Inhibiting the NLRP3 Inflammasome. MDPI. [Link]

-

Swanson, K. V., et al. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. PubMed Central. [Link]

-

Schroder, K. (2022). Inflammasome signalling: from fundamental biology to new therapeutics. YouTube. [Link]

-

Saller, B. S., et al. (2021). Methods to Activate the NLRP3 Inflammasome. ResearchGate. [Link]

-

Frontiers. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]

-

Yang, Y., et al. (2019). NLRP3 Inflammasome and Inflammatory Diseases. PubMed Central. [Link]

-

Wang, Y., et al. (2021). A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation. PubMed Central. [Link]

-

Viganò, E., & Mortellaro, A. (2020). A comprehensive guide for studying inflammasome activation and cell death. PubMed Central. [Link]

-

Li, Y., et al. (2023). Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. STAR Protocols. [Link]

-

Shao, B-Z., et al. (2022). Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome. PubMed. [Link]

-

Zahid, A., et al. (2019). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. MDPI. [Link]

-

Al-Gharaibeh, A., et al. (2017). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Pharmacology. [Link]

-

Candelaria, K., et al. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. Bio-protocol. [Link]

-

RayBiotech. (n.d.). Human IL-1 beta ELISA Kit. RayBiotech. [Link]

-

MDPI. (n.d.). Topical Collection: The Role of NLRP3 in Health and Disease. MDPI. [Link]

-

Biocytogen. (n.d.). B-hNLRP3 mice - Gene Humanized Mouse Models. Biocytogen. [Link]

-

Zendedel, A., et al. (2018). MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. Frontiers in Neurology. [Link]

-

Xu, S., et al. (2024). The role of NLRP3 inflammasome in type 2 inflammation related diseases. ResearchGate. [Link]

-

Wall-Rending, S. W., et al. (2020). NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism. PubMed Central. [Link]

-

Yang, Y., et al. (2018). Inflammasome assays in vitro and in mouse models. PubMed Central. [Link]

-

MP Biomedicals. (2023). Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals. [Link]

-

InventUM. (2026). Neuronal Inflammasomes: How the Brain's Immune Sensors Influence Health, Injury and Disease. University of Miami Miller School of Medicine. [Link]

-

Coll, R. C., et al. (2015). A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. PubMed Central. [Link]

-

Tapia-Abellán, A., et al. (2019). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. [Link]

Sources

- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting the NLRP3 Inflammasome [mdpi.com]

- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 11. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]

- 14. youtube.com [youtube.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. raybiotech.com [raybiotech.com]

- 17. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mpbio.com [mpbio.com]

- 21. Human IL-1 beta ELISA Kit Elisa Kit KE00021 | Proteintech [ptglab.com]

- 22. stemcell.com [stemcell.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. criver.com [criver.com]

- 25. biocytogen.com [biocytogen.com]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]

- 28. youtube.com [youtube.com]

- 29. news.med.miami.edu [news.med.miami.edu]

An In-depth Technical Guide to Early-Stage Research Involving Teijin Compound 1 Hydrochloride: A Potent CCR2 Antagonist

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals initiating early-stage research on Teijin compound 1 hydrochloride. By integrating established methodologies with expert insights, this document serves as a practical roadmap for elucidating the compound's mechanism of action and evaluating its therapeutic potential.

Introduction: The Significance of CCR2 Antagonism and the Profile of Teijin Compound 1 Hydrochloride

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal players in the inflammatory cascade. This signaling axis governs the recruitment of monocytes and macrophages to sites of inflammation, tissue injury, and tumorigenesis. Dysregulation of the CCL2/CCR2 pathway is implicated in a multitude of pathologies, including chronic inflammatory diseases, neuropathic pain, atherosclerosis, and cancer metastasis. Consequently, the development of potent and specific CCR2 antagonists represents a promising therapeutic strategy.

Teijin compound 1 hydrochloride has emerged as a significant research tool in this domain. It is a potent and specific CCR2 antagonist with a reported half-maximal inhibitory concentration (IC50) of 180 nM for CCR2b.[1] Furthermore, it effectively inhibits MCP-1-induced chemotaxis with an IC50 of 24 nM.[1] This guide will delineate the essential in vitro and in vivo methodologies to rigorously characterize the activity of Teijin compound 1 hydrochloride and advance its preclinical development.

Compound Profile: Teijin Compound 1 Hydrochloride

A thorough understanding of the test article's properties is fundamental to robust experimental design.

| Property | Value | Source |

| Chemical Name | N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)-benzamide, monohydrochloride | [2] |

| CAS Number | 1313730-14-1 | [1] |

| Molecular Formula | C21H22Cl2F3N3O2 | [1] |

| Molecular Weight | 476.32 g/mol | [3] |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | [3] |

| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C. | [4] |

The CCR2 Signaling Pathway: A Target for Therapeutic Intervention

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for designing mechanism-based assays.

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of Teijin Compound 1 Hydrochloride.

In Vitro Characterization: A Step-by-Step Approach

A tiered in vitro screening approach is recommended to comprehensively characterize the antagonistic properties of Teijin compound 1 hydrochloride.

Experimental Workflow for In Vitro Assays

Caption: A logical workflow for the in vitro characterization of Teijin Compound 1 Hydrochloride.

Receptor Binding Assay

Principle: This competitive binding assay quantifies the affinity of Teijin compound 1 hydrochloride for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human CCR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Membrane Preparation: Harvest cells, homogenize in a hypotonic buffer, and isolate the membrane fraction by ultracentrifugation.

-

Binding Reaction: In a 96-well plate, combine cell membranes, [¹²⁵I]-CCL2 (radiolabeled ligand), and varying concentrations of Teijin compound 1 hydrochloride.

-

Incubation: Incubate the plate at room temperature for 2 hours to reach binding equilibrium.

-

Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value by non-linear regression analysis using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Principle: As CCR2 activation by CCL2 leads to an increase in intracellular calcium, this assay measures the ability of Teijin compound 1 hydrochloride to inhibit this response.

Protocol:

-

Cell Plating: Seed CCR2-expressing cells (e.g., THP-1 monocytes or a stable cell line) into a 96-well black, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Add serial dilutions of Teijin compound 1 hydrochloride to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a pre-determined EC80 concentration of CCL2 to each well.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the dose-dependent inhibition of the calcium response and determine the IC50 value.

Chemotaxis Assay

Principle: This assay directly assesses the functional consequence of CCR2 antagonism by measuring the inhibition of CCL2-induced cell migration.

Protocol:

-

Cell Preparation: Resuspend a CCR2-expressing cell line (e.g., THP-1) in serum-free media.

-

Assay Setup: Place transwell inserts with a porous membrane (e.g., 5 µm pores) into a 24-well plate.

-

Chemoattractant and Inhibitor: In the lower chamber, add media containing CCL2 (as the chemoattractant) and varying concentrations of Teijin compound 1 hydrochloride.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface with a dye (e.g., crystal violet) and count them under a microscope. Alternatively, use a fluorescently labeled cell population and quantify the fluorescence in the lower chamber.

-

Data Analysis: Plot the number of migrated cells against the concentration of Teijin compound 1 hydrochloride to determine the IC50 for chemotaxis inhibition.

Illustrative In Vitro Data

The following table presents hypothetical, yet realistic, data that could be generated from the aforementioned in vitro assays.

| Assay | Endpoint | Teijin Compound 1 HCl | Positive Control (Known CCR2 Antagonist) |

| Receptor Binding | Ki (nM) | 15 | 10 |

| Calcium Mobilization | IC50 (nM) | 180 | 150 |

| Chemotaxis | IC50 (nM) | 24 | 20 |

In Vivo Evaluation: Assessing Therapeutic Potential in Disease Models

Following robust in vitro characterization, the efficacy of Teijin compound 1 hydrochloride must be evaluated in relevant animal models of disease.

Experimental Workflow for In Vivo Studies

Caption: A sequential workflow for the in vivo evaluation of Teijin Compound 1 Hydrochloride.

Thioglycollate-Induced Peritonitis Model of Inflammation

Principle: This model assesses the ability of Teijin compound 1 hydrochloride to inhibit the recruitment of monocytes to an inflammatory site.

Protocol:

-

Animal Model: Use C57BL/6 mice.

-

Compound Administration: Administer Teijin compound 1 hydrochloride or vehicle control via an appropriate route (e.g., oral gavage) at various doses.

-

Induction of Peritonitis: Inject thioglycollate broth intraperitoneally to induce an inflammatory response and recruit monocytes.

-

Peritoneal Lavage: After a set time (e.g., 24-72 hours), euthanize the mice and collect peritoneal exudate cells by lavage with PBS.

-

Cell Analysis: Perform flow cytometry on the collected cells to quantify the number of recruited monocytes/macrophages (e.g., CD11b+Ly6C high cells).

-

Data Analysis: Compare the number of recruited inflammatory cells between the treated and vehicle control groups.

Syngeneic Tumor Model for Cancer Immunotherapy

Principle: This model evaluates the impact of CCR2 inhibition on the tumor microenvironment and its potential to enhance anti-tumor immunity.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Treatment: Once tumors are established, begin treatment with Teijin compound 1 hydrochloride, vehicle control, and potentially in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

-

Efficacy Assessment: Measure tumor volume regularly. At the end of the study, excise tumors for further analysis.

-

Tumor Microenvironment Analysis: Dissociate tumors into single-cell suspensions and perform flow cytometry to analyze the immune cell infiltrate, focusing on tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and T cell populations.

-

Data Analysis: Compare tumor growth curves and the composition of the tumor immune infiltrate between treatment groups.

Illustrative In Vivo Data

The following table presents hypothetical data from in vivo studies, demonstrating the potential effects of Teijin compound 1 hydrochloride.

| In Vivo Model | Parameter Measured | Vehicle Control | Teijin Compound 1 HCl (10 mg/kg) | Teijin Compound 1 HCl (30 mg/kg) |

| Thioglycollate-Induced Peritonitis | Recruited Monocytes (x10^6) | 5.2 ± 0.8 | 2.5 ± 0.5 | 1.1 ± 0.3** |

| Syngeneic Tumor Model | Tumor Volume (mm³) at Day 21 | 1250 ± 150 | 850 ± 120 | 600 ± 100 |

| Syngeneic Tumor Model | Tumor-Infiltrating CD8+ T cells (%) | 8 ± 2 | 15 ± 3* | 22 ± 4 |

| Syngeneic Tumor Model | Tumor-Associated Macrophages (%) | 35 ± 5 | 20 ± 4 | 12 ± 3** |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Conclusion: Advancing the Preclinical Development of Teijin Compound 1 Hydrochloride

This guide has outlined a comprehensive and technically robust framework for the early-stage research of Teijin compound 1 hydrochloride. By systematically applying the described in vitro and in vivo methodologies, researchers can thoroughly characterize its antagonistic activity at the CCR2 receptor, elucidate its mechanism of action at a cellular and systemic level, and generate the critical data necessary to support its further preclinical and potential clinical development. The causality-driven experimental design and self-validating protocols described herein are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the journey of this promising compound from the laboratory to potential therapeutic applications.

References

-

DC Chemicals. (n.d.). Teijin Compound 1 Hydrochloride Datasheet. Retrieved from [Link]

- Hall, S. E., et al. (2009). Elucidation of binding sites of dual antagonists in the human chemokine receptors CCR2 and CCR5. Molecular pharmacology, 75(6), 1325-1336.

- Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists.

- Tu, M. M., et al. (2020). Inhibition of the CCL2 receptor, CCR2, enhances tumor response to immune checkpoint therapy.

- Li, X., et al. (2017). A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer. EBioMedicine, 22, 58-67.

- Lujan-Hernandez, J., et al. (2023). Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus. Scientific Reports, 13(1), 5641.

- Abades, S., et al. (2014). Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice. British Journal of Pharmacology, 171(14), 3449-3462.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

DC Chemicals. (n.d.). Teijin Compound 1 HCl | CAS 313730-14-1. Retrieved from [Link]

Sources

- 1. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Teijin compound 1 | 1313730-14-1 [chemicalbook.com]

- 4. Teijin Compound 1 HCl|CAS 313730-14-1|DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Teijin Compound 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the CCL2-CCR2 Axis in Inflammatory Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), constitute a critical signaling axis in the orchestration of inflammatory responses. This pathway is integral to the recruitment of monocytes and macrophages to sites of inflammation, a hallmark of numerous chronic diseases. Dysregulation of the CCL2-CCR2 axis has been implicated in the pathogenesis of atherosclerosis, diabetic nephropathy, and inflammatory pain.[1][2] Consequently, the development of CCR2 antagonists represents a promising therapeutic strategy for these conditions.

Teijin Compound 1 hydrochloride is a potent and specific antagonist of the CCR2b receptor, with an IC50 of 180 nM.[3] It effectively inhibits MCP-1-induced chemotaxis with an IC50 of 24 nM.[3] Preclinical studies have demonstrated the potential of CCR2 antagonism in mitigating inflammatory processes. For instance, in ApoE-deficient mice, a model for atherosclerosis, administration of a CCR2 antagonist has been shown to reduce the adhesion and infiltration of monocytes/macrophages into aortic plaques. This document provides a comprehensive guide for the in vivo evaluation of Teijin Compound 1 hydrochloride, with a primary focus on a murine model of atherosclerosis.

Mechanism of Action: Interrupting Inflammatory Cell Recruitment

Teijin Compound 1 hydrochloride exerts its therapeutic effect by binding to the CCR2 receptor on the surface of monocytes and macrophages. This competitive antagonism prevents the binding of CCL2, thereby inhibiting the downstream signaling cascade that leads to chemotaxis and cell migration. By blocking the recruitment of these inflammatory cells to atherosclerotic lesions, Teijin Compound 1 hydrochloride has the potential to reduce plaque formation and instability.

Caption: Antagonistic action of Teijin Compound 1 HCl on the CCL2-CCR2 signaling pathway.

Preclinical In Vivo Evaluation: A Focus on Atherosclerosis

The following protocols are designed for the evaluation of Teijin Compound 1 hydrochloride in a well-established murine model of atherosclerosis, the Apolipoprotein E-deficient (ApoE-/-) mouse.

Animal Model

-

Species: Mouse

-

Strain: C57BL/6J background, ApoE-/-

-

Age: 8-12 weeks at the start of the study

-

Sex: Male mice are often preferred to avoid the variable effects of the estrous cycle on inflammatory responses.

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Diet-Induced Atherosclerosis

To induce the formation of atherosclerotic plaques, ApoE-/- mice are fed a "Western-type" high-fat diet.

-

Diet Composition: 21% fat (by weight), 0.15-0.2% cholesterol.

-

Duration: 8-16 weeks, depending on the desired stage of atherosclerosis.

Experimental Protocols

Pharmacokinetic (PK) and Dose-Ranging Studies (Preliminary)

Objective: To determine the pharmacokinetic profile and establish a safe and effective dose range for Teijin Compound 1 hydrochloride in ApoE-/- mice.

Rationale: As specific PK data for Teijin Compound 1 hydrochloride is not publicly available, a preliminary study is essential. Data from other orally bioavailable CCR2 antagonists, such as INCB3344, can provide a starting point. INCB3344 has shown good oral bioavailability in rodents.[4][5]

Methodology:

-

Dose Groups: Administer single oral doses of Teijin Compound 1 hydrochloride at three escalating levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control group.

-

Vehicle Formulation: Based on the physicochemical properties of Teijin Compound 1 hydrochloride (soluble to 10 mM in water), a simple aqueous vehicle is a reasonable starting point.[6] For oral gavage, a formulation of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water can be used to ensure uniform suspension.

-

Administration: Administer the compound via oral gavage.

-

Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

-

Analysis: Analyze plasma concentrations of Teijin Compound 1 hydrochloride using a validated LC-MS/MS method.

-

PK Parameters: Calculate key pharmacokinetic parameters as shown in the table below.

Table 1: Key Pharmacokinetic Parameters to Determine

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| t1/2 | Elimination half-life |

| AUC | Area under the plasma concentration-time curve |

| Oral Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation |

Efficacy Study in an Atherosclerosis Model

Objective: To evaluate the efficacy of Teijin Compound 1 hydrochloride in reducing the development of atherosclerotic plaques in ApoE-/- mice.

Caption: Experimental workflow for the in vivo efficacy study of Teijin Compound 1 hydrochloride.

Methodology:

-

Acclimatization and Diet: Acclimatize ApoE-/- mice for one week, then place them on a Western diet.

-

Treatment Groups: After an initial period on the Western diet (e.g., 4 weeks) to allow for initial plaque development, randomize mice into treatment groups (n=10-15 per group):

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: Teijin Compound 1 hydrochloride (e.g., 10 mg/kg/day)

-

Group 3: Teijin Compound 1 hydrochloride (e.g., 30 mg/kg/day)

-

-

Administration: Administer the compound or vehicle daily via oral gavage for the remainder of the study (e.g., 8-12 weeks).

-

Endpoint Collection: At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.

-

Outcome Measures:

-

Primary Endpoint: Quantification of atherosclerotic plaque area in the aortic root and/or en face analysis of the entire aorta. Staining with Oil Red O is a standard method.

-

Secondary Endpoints:

-

Immunohistochemical analysis of macrophage (e.g., CD68+ cells) and smooth muscle cell content within the plaques.

-

Gene expression analysis (e.g., qPCR) of inflammatory markers in the aorta (e.g., CCL2, TNF-α, IL-1β).

-

Analysis of circulating inflammatory monocyte populations (e.g., Ly6C high) by flow cytometry.

-

Measurement of plasma lipid levels (total cholesterol, triglycerides).

-

-

Table 2: Proposed Dosing Regimen for Efficacy Study

| Compound | Dose | Route | Vehicle | Frequency | Duration |

| Teijin Compound 1 HCl | 10 mg/kg | Oral Gavage | 0.5% CMC | Daily | 8-12 weeks |

| Teijin Compound 1 HCl | 30 mg/kg | Oral Gavage | 0.5% CMC | Daily | 8-12 weeks |

| Vehicle Control | - | Oral Gavage | 0.5% CMC | Daily | 8-12 weeks |

Preliminary Toxicology Assessment

Objective: To assess the short-term safety and tolerability of Teijin Compound 1 hydrochloride.

Rationale: A preliminary toxicology assessment is crucial to identify any potential adverse effects. A formal GLP toxicology study would be required for regulatory submission.

Methodology:

-

Dose Groups: Use the same dose groups as in the efficacy study.

-

Monitoring: Throughout the efficacy study, monitor the animals for:

-

Changes in body weight (weekly).

-

Food and water consumption (weekly).

-

Clinical signs of toxicity (daily observations for changes in posture, activity, grooming, etc.).

-

-

Endpoint Analysis: At the end of the study, perform:

-

Hematology: Complete blood count (CBC).

-

Clinical Chemistry: Analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

-

Histopathology: Microscopic examination of major organs (liver, kidney, spleen, heart, lungs).

-

Data Interpretation and Self-Validation

The experimental design includes several internal controls for data validation. The vehicle control group provides a baseline for assessing the effects of the compound. The inclusion of multiple dose levels allows for the evaluation of a dose-response relationship, which strengthens the evidence for a specific pharmacological effect. Histological and molecular analyses provide mechanistic insights that should correlate with the primary endpoint of plaque size reduction. For example, a significant decrease in plaque size should be accompanied by a reduction in macrophage infiltration and inflammatory gene expression in the aorta.

Conclusion

This document provides a detailed framework for the in vivo evaluation of Teijin Compound 1 hydrochloride in a murine model of atherosclerosis. The proposed protocols are based on established methodologies for testing CCR2 antagonists and are designed to provide robust and reproducible data on the pharmacokinetic profile, efficacy, and preliminary safety of the compound. It is imperative to conduct preliminary dose-ranging and pharmacokinetic studies to inform the dose selection for pivotal efficacy studies. The successful execution of these experiments will provide critical insights into the therapeutic potential of Teijin Compound 1 hydrochloride for the treatment of atherosclerosis and other inflammatory diseases.

References

- Brodmerkel, T. J., et al. (2005). Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. The Journal of Immunology, 175(8), 5370-5378.

- Boring, L., et al. (1998). Absence of CC chemokine receptor-2 reduces atherosclerosis in apolipoprotein E-deficient mice.

- Okamoto, M., et al. (2012). A novel C-C chemokine receptor 2 antagonist prevents progression of albuminuria and atherosclerosis in mouse models. Biological & Pharmaceutical Bulletin, 35(11), 2069-2074.

- Zernecke, A., et al. (2008). CCR2- and CCR5-dependent recruitment of monocytes to atherosclerotic lesions.

-

DC Chemicals. (n.d.). Teijin Compound 1 Hydrochloride Datasheet. Retrieved from [Link]

- Shin, N., et al. (2009). Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. Bioorganic & Medicinal Chemistry Letters, 19(16), 4817-4821.

- Xie, W., et al. (2023). Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus. eNeuro, 10(5), ENEURO.0123-23.2023.

- van der Vorst, E. P. C., et al. (2017). A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy. Scientific Reports, 7(1), 52.

-

Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

-

A.T. Still University. (n.d.). Gad Vehicles Database. Retrieved from [Link]

-

DC Chemicals. (n.d.). Teijin Compound 1 Hydrochloride Datasheet. Retrieved from [Link]

Sources

- 1. CCR2 receptor blockade alters blood monocyte subpopulations but does not affect atherosclerotic lesions in apoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teijin Compound 1 Hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

Application Notes and Protocols for In Vitro Assay of Teijin Compound 1 (TAS-116/Pimitespib) Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Targeting the Hub of Cellular Proteostasis with TAS-116

Heat Shock Protein 90 (HSP90) is a ubiquitous and highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1][2] It is responsible for the conformational maturation, stability, and activity of a vast array of "client" proteins, many of which are critical for signal transduction, cell cycle regulation, and transcriptional control.[3][4][5] In cancer cells, HSP90 is often overexpressed and its function is co-opted to stabilize mutated and overexpressed oncoproteins, thereby promoting cell growth, survival, and resistance to therapy.[1][2] This reliance of cancer cells on HSP90 makes it a compelling therapeutic target.[2][4][5][6]

Teijin Compound 1, more formally known as TAS-116 or Pimitespib, is a potent and orally bioavailable small-molecule inhibitor of HSP90.[7][8][9] Developed by Teijin Pharma, TAS-116 exhibits high selectivity for the cytosolic isoforms HSP90α and HSP90β, with negligible activity against other HSP90 paralogs like GRP94 in the endoplasmic reticulum and TRAP1 in the mitochondria.[7][8][10][11] This selectivity profile is thought to contribute to its favorable safety profile, particularly concerning the ocular toxicities observed with some pan-HSP90 inhibitors.[10][12]

TAS-116 competitively binds to the N-terminal ATP-binding pocket of HSP90α and HSP90β, inhibiting its intrinsic ATPase activity.[2][8][11] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins, ultimately resulting in the inhibition of tumor growth.[2][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of TAS-116 hydrochloride. The protocols detailed herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Mechanism of Action: A Visual Guide

The primary mechanism of TAS-116 is the competitive inhibition of ATP binding to the N-terminal domain of HSP90. This action disrupts the chaperone's conformational cycle, which is essential for client protein maturation. The following diagram illustrates this process and the subsequent downstream effects.

Caption: TAS-116 competitively inhibits ATP binding to HSP90, leading to client protein degradation.

Quantitative Profile of TAS-116

The following table summarizes the key in vitro potency and selectivity metrics for TAS-116. This data is essential for designing experiments with appropriate compound concentrations.

| Parameter | Target | Value | Reference |

| Ki | HSP90α | 34.7 nM | [7][8][11] |

| HSP90β | 21.3 nM | [7][8][11] | |

| GRP94 | >50,000 nM | [7][8] | |

| TRAP1 | >50,000 nM | [7][8] | |

| IC50 | NCI-H929 MM cells | 0.35 µM | [8] |

| ATL-related cell lines | <0.5 µM | [14] | |

| Primary ATL patient cells | <1 µM | [14] |

Experimental Protocols

Protocol 1: Biochemical Assay for HSP90 ATPase Activity

Objective: To determine the direct inhibitory effect of TAS-116 on the ATPase activity of purified HSP90α or HSP90β. A common and robust method is the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released during ATP hydrolysis.[3]

Rationale: This biochemical assay isolates the interaction between the compound and its direct target, free from cellular complexities. It is a fundamental first step to confirm the mechanism of action and determine the IC50 value against the purified enzyme.

Materials:

-

Recombinant human HSP90α or HSP90β protein

-

TAS-116 Hydrochloride (dissolved in 100% DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (in Assay Buffer)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

-

Phosphate standard solution

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of TAS-116 in 100% DMSO. A typical starting concentration for the dilution series would be 1000x the expected IC50.

-

Reaction Setup:

-

In a 96-well plate, add 2 µL of the diluted TAS-116 or DMSO (for vehicle control) to each well.

-

Add 48 µL of HSP90α/β protein diluted in Assay Buffer to each well. The final protein concentration should be optimized for linear phosphate production over the assay time (e.g., 50-100 nM).

-

Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for HSP90 (typically 200-500 µM).

-

Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes). Ensure the reaction remains in the linear phase.

-

-

Stop and Detect:

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Read the absorbance at 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a phosphate standard curve to convert absorbance values to the amount of Pi produced.

-

Calculate the percentage of inhibition for each TAS-116 concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Assay for Target Engagement - Client Protein Degradation

Objective: To confirm that TAS-116 inhibits HSP90 within a cellular context, leading to the degradation of known HSP90 client proteins.

Rationale: Observing the depletion of specific oncoproteins that are dependent on HSP90 for their stability provides direct evidence of target engagement and functional consequence in living cells. Western blotting is the gold standard for this assessment.

Materials:

-

Cancer cell line known to express HSP90-dependent client proteins (e.g., HCT116 for DDR1, NCI-N87 for HER2).[7][9]

-

Complete growth medium

-

TAS-116 Hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against client proteins (e.g., HER2, KIT, EGFR, C-Raf, AKT), HSP70, and a loading control (e.g., β-actin, GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of TAS-116 (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified duration (e.g., 8, 16, or 24 hours).[7]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Include an antibody for HSP70, as its induction is a classic hallmark of HSP90 inhibition.[7][12]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the client protein and HSP70 band intensities to the loading control.

-

Observe the dose-dependent decrease in client protein levels and the corresponding increase in HSP70 levels.

-

Protocol 3: Cell Viability and Cytotoxicity Assay

Objective: To evaluate the effect of TAS-116 on the proliferation and viability of cancer cell lines.

Rationale: This assay determines the functional endpoint of HSP90 inhibition—the impact on cancer cell survival. It is crucial for establishing the therapeutic potential and potency (GI50 or IC50) of the compound in different cancer models.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

TAS-116 Hydrochloride

-

96-well plates

-

Reagents for a viability assay (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue®) or a cytotoxicity assay (e.g., LDH release assay).[12][15]

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Viability/Cytotoxicity Measurement:

-

For MTT/MTS/Resazurin assays: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Read the absorbance or fluorescence on a microplate reader.

-

For LDH assay: Collect a sample of the culture medium from each well and measure the LDH activity using a commercial kit.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability (or cytotoxicity) for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI50/IC50 value.

-

Workflow Visualization

The following diagram outlines the logical flow for the in vitro characterization of TAS-116, from initial biochemical validation to cellular functional assays.

Caption: A logical workflow for the in vitro characterization of TAS-116.

References

- Ueda, Y., Tamura, T., & Hamachi, I. (2020). A novel live-cell based assay to identify Hsp90 inhibitors. As cited in Khandelwal, A., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 221, 107747.

- Rowlands, M. G., et al. (2004). High-throughput screening for inhibitors of Hsp90: use of a Scintillation Proximity Assay for the measurement of nucleotide binding and its application in the discovery of a novel class of inhibitors. Analytical Biochemistry, 327(2), 176-183.

-

Khandelwal, A., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 221, 107747. [Link]

-

Workman, P., & Clarke, P. A. (2003). Assays for HSP90 and Inhibitors. In: Cancer Cell Culture. Methods in Molecular Medicine, vol 85. Humana Press. [Link]

- Aherne, W., et al. (2003). Assays for HSP90 and inhibitors. Methods in Molecular Medicine, 85, 155-166.

-

Ohkubo, S., et al. (2015). TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models. Molecular Cancer Therapeutics, 14(1), 14-22. [Link]

- Uno, T., et al. (2013). Abstract C127: TAS-116, an orally available HSP90α/β selective inhibitor: Synthesis and biological evaluation. Molecular Cancer Therapeutics, 12(11 Supplement), C127.

- Matts, R. L., et al. (2011). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Current Protein & Peptide Science, 12(5), 368-383.

-

Yamamoto, N., et al. (2019). First-in-Human Phase I Study of an Oral HSP90 Inhibitor, TAS-116, in Patients with Advanced Solid Tumors. Molecular Cancer Therapeutics, 18(3), 531-540. [Link]

- Kawakami, T., et al. (2021). Thermodynamic Dissection of Potency and Selectivity of Cytosolic Hsp90 Inhibitors. Journal of Medicinal Chemistry, 64(6), 3145-3156.

-

Koskela, A., et al. (2021). TAS-116, a Well-Tolerated Hsp90 Inhibitor, Prevents the Activation of the NLRP3 Inflammasome in Human Retinal Pigment Epithelial Cells. International Journal of Molecular Sciences, 22(21), 11843. [Link]

-

Ishitsuka, K., et al. (2020). TAS-116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia. Cancer Science, 111(7), 2584-2595. [Link]

-

ResearchGate. (n.d.). First-in-Human Phase I Study of an Oral HSP90 Inhibitor, TAS-116, in Patients with Advanced Solid Tumors. Retrieved from [Link]

-

Doi, T., et al. (2019). Efficacy and safety of TAS-116, an oral inhibitor of heat shock protein 90, in patients with metastatic or unresectable gastrointestinal stromal tumour refractory to imatinib, sunitinib and regorafenib: a phase II, single-arm trial. European Journal of Cancer, 121, 29-39. [Link]

-

Kawazoe, A., et al. (2021). TAS-116 (Pimitespib), an Oral HSP90 Inhibitor, in Combination with Nivolumab in Patients with Colorectal Cancer and Other Solid Tumors: An Open-Label, Dose-Finding, and Expansion Phase Ib Trial (EPOC1704). Clinical Cancer Research, 27(24), 6709-6715. [Link]

- Cardenas-Garcia, S., et al. (2022). Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice. Frontiers in Toxicology, 4, 988631.

-

Taiho Pharmaceutical. (2021, February 22). Taiho Pharmaceutical's TAS-116, an Oral HSP90 Inhibitor, Shows Significantly Prolonged Progression-Free Survival in Patients with GIST in Phase-III Clinical Trial. Retrieved from [Link]

-

DC Chemicals. (n.d.). Teijin Compound 1 HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Assays for HSP90 and inhibitors. Retrieved from [Link]

-

Reaction Biology. (n.d.). Heat Shock Protein Assays. Retrieved from [Link]

-

Li, Y., et al. (2022). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1280. [Link]

-

Xinbosheng. (n.d.). Teijin Compound 1 (hydrochloride). Retrieved from [Link]

-

Teijin Limited. (2023, February 20). Teijin and Axcelead to Establish Drug Discovery Research JV. Retrieved from [Link]

-

The Pharma Letter. (2023, February 20). Teijin and Axcelead to form drug discovery research JV. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Teijin Pharma Ltd. - Drug pipelines, Patents, Clinical trials. Retrieved from [Link]

-

Teijin Pharma Limited. (2023, March 6). Teijin Pharma Grants Global Exclusive License for Investigational Small Molecule Candidate in Kidney Disease. Retrieved from [Link]

-

Teijin Pharma Limited. (2025, November 27). Teijin Pharma to Receive $5 Million Milestone Payment from Bioprojet for Initiating Phase 1 Clinical Trial of Narcolepsy Drug Candidate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TAS-116 | 1260533-36-5 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Taiho Pharmaceutical's TAS-116, an Oral HSP90 Inhibitor, Shows Significantly Prolonged Progression-Free Survival in Patients with GIST in Phase-III Clinical Trial | 2021 | TAIHO PHARMA [taiho.co.jp]

- 14. TAS-116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Anti-inflammatory Potential of Teijin Compound 1 Hydrochloride in the RAW 264.7 Macrophage Model

Introduction: Targeting Chemokine Signaling in Inflammation with Teijin Compound 1 Hydrochloride

Inflammation is a complex biological response essential for host defense, yet its dysregulation is a hallmark of numerous chronic diseases. Macrophages are central players in the inflammatory cascade, and their recruitment to sites of injury or infection is a tightly regulated process. A key driver of this migration is the chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), which exerts its effects through the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the pathogenesis of inflammatory conditions, making it a prime target for therapeutic intervention.

Teijin compound 1 hydrochloride is a potent and specific antagonist of CCR2, with an IC50 of 180 nM for CCR2b.[1][2] By blocking the interaction of CCL2 with its receptor, this compound effectively inhibits the chemotactic response of monocytes and macrophages.[1] The murine macrophage-like cell line, RAW 264.7, serves as an exemplary in vitro model to dissect the mechanisms of inflammation and to screen potential anti-inflammatory agents.[3][4][5][6] These cells, derived from a murine tumor induced by the Abelson leukemia virus, exhibit many hallmark features of primary macrophages, including phagocytosis and the production of inflammatory mediators upon stimulation with agents like lipopolysaccharide (LPS).[3][4] Notably, research has indicated that Teijin compound 1 hydrochloride can reduce the adhesion and infiltration of RAW 264.7 cells.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Teijin compound 1 hydrochloride in the RAW 264.7 cell line. We will detail protocols for cell culture, stimulation, and key functional assays to evaluate the compound's efficacy in mitigating inflammatory responses.

Scientific Rationale and Experimental Overview

The central hypothesis underpinning the use of Teijin compound 1 hydrochloride in the RAW 264.7 model is that by antagonizing CCR2, the compound will attenuate the inflammatory phenotype induced by stimuli such as LPS. This can be assessed by measuring key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The following sections will provide detailed protocols for:

-

Culturing and Maintaining RAW 264.7 Cells: Establishing and sustaining healthy, responsive cell cultures.

-

Assessing Cytotoxicity of Teijin Compound 1 Hydrochloride: Ensuring that observed anti-inflammatory effects are not due to cellular toxicity.

-

LPS-Induced Inflammatory Response: A standardized method to induce a pro-inflammatory state in RAW 264.7 cells.

-